Unveiling 2Ccpa Sodium: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Investigation
Unveiling 2Ccpa Sodium: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2Ccpa sodium, a synthetically stabilized analog of cyclic phosphatidic acid. The document elucidates the compound's full chemical nomenclature, presents its key physicochemical properties in a structured format, and details its multifaceted biological activities. A significant focus is placed on its emerging therapeutic potential in diverse fields such as neuroprotection, anti-inflammatory responses, and anti-fibrotic applications. This guide furnishes detailed experimental protocols for key assays and visualizes the intricate signaling pathways influenced by 2Ccpa sodium, offering a valuable resource for researchers and professionals in drug development.
Chemical Identity and Properties of 2Ccpa Sodium
The compound commonly referred to as 2Ccpa sodium is a synthetic derivative of cyclic phosphatidic acid (cPA), specifically designed for enhanced stability. Its full chemical name is sodium 4-((oleoyloxy)methyl)-1,2-oxaphospholan-2-olate 2-oxide .[1][2] It is also recognized by other systematic names such as sodium;(2-oxido-2-oxo-1,2λ⁵-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate.[2]
Several synonyms are used in scientific literature, including 2-Carba-cyclic phosphatidic acid sodium salt and SODIUM CARBACYCLIC PHOSPHATIDATE.[1][2]
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for 2Ccpa sodium is presented in the tables below for ease of reference and comparison.
| Identifier | Value | Source |
| CAS Number | 927880-40-8 | |
| Molecular Formula | C22H40NaO5P | |
| Molecular Weight | 438.52 g/mol | |
| Exact Mass | 438.2511 Da | |
| Appearance | Solid powder | |
| Purity | >98% |
| Pharmacokinetic Parameter | Value | Species | Dosage and Administration |
| Plasma Half-life | 16 minutes | Mouse | 1.6 mg/kg, intraperitoneal |
| Peak Plasma Time | 2 hours | Rat | Oral administration (enterosoluble capsule) |
Biological Mechanisms and Signaling Pathways
2Ccpa sodium exhibits a range of biological activities by modulating key signaling pathways involved in inflammation, fibrosis, and cell proliferation. Its mechanisms of action are context-dependent, varying with the cell type and pathological condition.
Neuroinflammation and Microglial Polarization in Traumatic Brain Injury (TBI)
In the context of traumatic brain injury, 2Ccpa sodium demonstrates neuroprotective effects by suppressing inflammation. This is primarily achieved by modulating the polarization of microglia, the resident immune cells of the central nervous system. 2Ccpa sodium promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype. This shift leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Transforming Growth Factor-β1 (TGF-β1).
Antifibrotic Effects via cAMP Signaling
In systemic sclerosis, a disease characterized by excessive fibrosis, 2Ccpa sodium demonstrates antifibrotic properties. It acts on skin fibroblasts to increase the intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP signaling leads to a downstream reduction in the expression of extracellular matrix (ECM) proteins, thereby mitigating the fibrotic process.
Chondroprotection in Osteoarthritis
In osteoarthritis, 2Ccpa sodium exhibits chondroprotective effects by modulating the activity of synoviocytes and chondrocytes. It stimulates the synthesis of hyaluronic acid, a key component of synovial fluid, and concurrently suppresses the production of matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-13, which are responsible for cartilage degradation. Notably, this beneficial effect is not mediated through the lysophosphatidic acid 1 (LPA1) receptor.
Glial Cell Proliferation via LPA Receptor and ERK Pathway
2Ccpa sodium also influences the proliferation and survival of glial cells, including astrocytes and oligodendrocyte precursor cells. It achieves this by activating lysophosphatidic acid (LPA) receptors, particularly LPA1 and LPA6. This receptor activation triggers the downstream Extracellular signal-regulated kinase (ERK) signaling pathway, which is a critical regulator of cell growth and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological effects of 2Ccpa sodium.
In Vitro Microglial Polarization Assay
This protocol is adapted from studies investigating the effect of 2Ccpa sodium on microglial polarization.
Objective: To determine the effect of 2Ccpa sodium on the polarization of microglia to M1 or M2 phenotypes in vitro.
Materials:
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Primary microglial cells or a suitable microglial cell line (e.g., BV-2)
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Lipopolysaccharide (LPS) for M1 polarization
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Interleukin-4 (IL-4) for M2 polarization
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2Ccpa sodium
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Antibodies for M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206) for immunocytochemistry or Western blotting
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RNA extraction kit and reagents for quantitative real-time PCR (qRT-PCR) for gene expression analysis
Procedure:
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Cell Culture: Plate microglial cells at a suitable density in multi-well plates and allow them to adhere overnight.
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Treatment:
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Control Group: Treat cells with vehicle (e.g., PBS).
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M1 Polarization Group: Treat cells with LPS (e.g., 100 ng/mL).
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M2 Polarization Group: Treat cells with IL-4 (e.g., 20 ng/mL).
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2Ccpa sodium Treatment Group: Pre-treat cells with varying concentrations of 2Ccpa sodium for 1 hour, followed by co-treatment with LPS.
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Incubation: Incubate the cells for a specified period (e.g., 24 hours).
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Analysis:
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Immunocytochemistry: Fix the cells, permeabilize, and stain with fluorescently labeled antibodies against M1 and M2 markers. Visualize using a fluorescence microscope.
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Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against M1 and M2 markers, followed by HRP-conjugated secondary antibodies.
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qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR to quantify the gene expression of M1 and M2 markers.
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Intracellular cAMP Measurement in Fibroblasts
This protocol is based on studies evaluating the antifibrotic effects of 2Ccpa sodium.
Objective: To measure the effect of 2Ccpa sodium on intracellular cAMP levels in fibroblasts.
Materials:
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Human dermal fibroblasts
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Fibroblast growth medium
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2Ccpa sodium
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Forskolin (positive control)
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cAMP assay kit (e.g., ELISA-based or FRET-based)
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Cell lysis buffer compatible with the cAMP assay kit
Procedure:
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Cell Culture: Seed fibroblasts in a multi-well plate and grow to near confluency.
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Serum Starvation: Serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.
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Treatment:
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Basal Group: Treat cells with vehicle.
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Positive Control Group: Treat cells with a known adenylyl cyclase activator like forskolin.
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2Ccpa sodium Treatment Group: Treat cells with various concentrations of 2Ccpa sodium.
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Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
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Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
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cAMP Quantification: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates.
MMP-13 Expression Assay in Chondrocytes
This protocol is derived from research on the chondroprotective effects of 2Ccpa sodium in osteoarthritis.
Objective: To determine the effect of 2Ccpa sodium on the expression of MMP-13 in chondrocytes.
Materials:
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Human primary chondrocytes or a chondrosarcoma cell line (e.g., SW1353)
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Chondrocyte culture medium
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Interleukin-1β (IL-1β) to induce MMP-13 expression
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2Ccpa sodium
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RNA extraction kit and qRT-PCR reagents
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ELISA kit for MMP-13 quantification in culture supernatant
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Reagents for Western blotting
Procedure:
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Cell Culture: Culture chondrocytes in appropriate plates or flasks.
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Treatment:
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Control Group: Treat cells with vehicle.
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IL-1β Group: Treat cells with IL-1β (e.g., 10 ng/mL) to stimulate MMP-13 expression.
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2Ccpa sodium Treatment Group: Pre-treat cells with 2Ccpa sodium for 1 hour, followed by co-treatment with IL-1β.
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Incubation: Incubate the cells for 24-48 hours.
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Analysis:
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qRT-PCR: Analyze MMP-13 mRNA levels as described in section 3.1.
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ELISA: Collect the culture supernatant and measure the concentration of secreted MMP-13 using a specific ELISA kit.
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Western Blotting: Analyze the intracellular levels of pro-MMP-13 and active MMP-13 in cell lysates.
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ERK Activation Assay in Glial Cells
This protocol is based on studies investigating the proliferative effects of 2Ccpa sodium on glial cells.
Objective: To assess the effect of 2Ccpa sodium on the phosphorylation of ERK in glial cells.
Materials:
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Primary astrocytes or oligodendrocyte precursor cells
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Appropriate glial cell culture medium
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2Ccpa sodium
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LPA receptor antagonist (e.g., Ki16425)
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Cell lysis buffer containing phosphatase and protease inhibitors
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Antibodies specific for phosphorylated ERK (p-ERK) and total ERK for Western blotting
Procedure:
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Cell Culture: Plate glial cells and allow them to adhere.
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Serum Starvation: Serum-starve the cells to reduce basal ERK activation.
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Treatment:
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Control Group: Treat with vehicle.
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2Ccpa sodium Group: Treat with 2Ccpa sodium for a short duration (e.g., 5-30 minutes).
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Antagonist Group: Pre-treat with an LPA receptor antagonist before adding 2Ccpa sodium.
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Cell Lysis: Immediately lyse the cells on ice with lysis buffer.
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Western Blotting:
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with a primary antibody against p-ERK.
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Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
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Quantify the band intensities to determine the ratio of p-ERK to total ERK.
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Conclusion
2Ccpa sodium is a promising synthetic phospholipid with a well-defined chemical structure and diverse biological activities. Its ability to modulate key signaling pathways in inflammation, fibrosis, and cell proliferation underscores its therapeutic potential for a range of diseases, including traumatic brain injury, systemic sclerosis, and osteoarthritis. The detailed experimental protocols and visualized signaling pathways provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its clinical utility and to develop it into a novel therapeutic agent.
